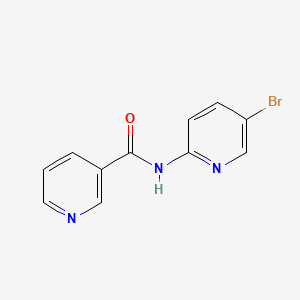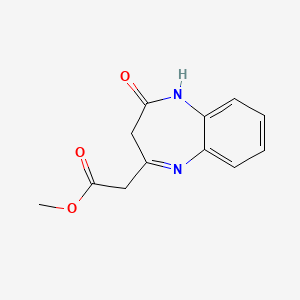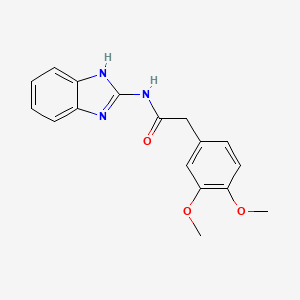![molecular formula C17H18ClN3O4S B5708178 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)
1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has shown promising results in various studies. This compound is known for its potent and selective inhibition of certain enzymes, which makes it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the inhibitor.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is being inhibited. For example, inhibition of phosphodiesterases can lead to an increase in intracellular levels of cyclic nucleotides, which can have a variety of physiological effects. Inhibition of kinases can affect various signaling pathways and cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments include its potency and selectivity as an inhibitor of specific enzymes. This compound can be used to study the mechanisms of action of these enzymes and to identify potential drug targets. However, there are also some limitations to using this compound in lab experiments. For example, the irreversible inhibition of some enzymes can make it difficult to study their function in vivo.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One area of interest is the development of new inhibitors that are more potent and selective than the current compound. Another area of interest is the identification of new drug targets for the treatment of various diseases. Additionally, the use of this compound in combination with other inhibitors or drugs could lead to new insights into the mechanisms of action of these compounds.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a multistep process that involves several chemical reactions. The starting material for the synthesis is piperazine, which is reacted with 2-chlorobenzyl chloride to form the intermediate 1-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been extensively used in scientific research, particularly in the field of enzymology. It is a potent and selective inhibitor of various enzymes, including phosphodiesterases, proteases, and kinases. This compound has been used to study the mechanisms of action of these enzymes and to identify potential drug targets for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-17-7-2-1-4-14(17)13-19-8-10-20(11-9-19)26(24,25)16-6-3-5-15(12-16)21(22)23/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRZPHMSLGUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)


![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)



![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)
